Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride
Description
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h2-7H,1H3;1H |
InChI Key |
SBTBVZPAEOOTMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=NC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride typically involves the esterification of 3-(pyridin-4-yl)prop-2-enoic acid with methanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the reaction mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibition
Methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride has been identified as a promising inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are crucial in the management of type 2 diabetes mellitus as they enhance insulin secretion and decrease glucagon levels. A patent has been filed detailing the synthesis and application of pyridine compounds, including methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride, as effective DPP-IV inhibitors .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride exhibit antimicrobial properties. A series of related compounds were synthesized and tested for their in vitro antibacterial and antifungal activities. The results indicated that certain derivatives showed significant zones of inhibition against various pathogens, suggesting the potential for developing new antimicrobial agents based on this compound .
Neuropharmacological Effects
Research indicates that methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride may interact with neurotransmitter systems, particularly nicotinic acetylcholine receptors. This interaction is relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease and schizophrenia. Ongoing studies are exploring its efficacy as a neuroprotective agent .
Polymer Synthesis
Methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride can be utilized in the synthesis of novel polymers with specific functional properties. Its ability to undergo polymerization reactions makes it a candidate for creating materials with enhanced mechanical and thermal properties. These polymers can be applied in coatings, adhesives, and other industrial applications.
Comprehensive Data Tables
The following table summarizes key findings related to the applications of methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride:
Case Study 1: DPP-IV Inhibition
A study focusing on the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications to the methyl group on the pyridine ring significantly enhance DPP-IV inhibitory activity. Methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride was among the most potent compounds tested, showing promise for further development into therapeutic agents for diabetes management.
Case Study 2: Antimicrobial Properties
In a recent screening program, a series of methyl esters including methyl 3-pyridin-4-ylprop-2-enoate; hydrochloride were evaluated for antimicrobial efficacy. The results indicated that certain derivatives exhibited strong activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate (CAS 90717-63-8)
- Structure: Features a phenyl ring with amino (-NH₂) and hydroxyl (-OH) substituents instead of pyridine.
- Molecular Formula: C₁₀H₁₁NO₃ (MW: 193.2 g/mol).
- Key Differences: The absence of a pyridine ring reduces basicity and alters electronic properties. The hydroxyl and amino groups increase polarity (PSA: 72.55 Ų) compared to the pyridin-4-yl group.
- Applications: Cited in Lynch et al.
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate Dihydrochloride (CAS 1303889-60-2)
- Structure: Pyridin-4-yl group attached via a methylene bridge to a propanoate ester, with an amino group and two HCl molecules.
- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂ (MW: 291.16 g/mol).
- Key Differences: The propanoate ester (single bond) lacks conjugation, reducing rigidity. The dihydrochloride salt enhances solubility (two protonation sites: amino and pyridine nitrogen).
- Applications : Likely used in drug intermediates for improved bioavailability .
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride (CAS 1956332-71-0)
- Structure : Chloro-substituted pyridine linked to an ethyl acetate group.
- Molecular Formula : C₉H₁₂Cl₂N₂O₂ (MW: 263.11 g/mol).
- Key Differences : Chlorine substituent increases electronegativity, altering binding affinity. Ethyl ester vs. methyl ester may affect metabolic stability.
- Applications: Potential use in kinase inhibitors or antimicrobial agents .
Methyl 3-(4-pyridyl)propanoate
- Structure: Pyridin-4-yl group attached to a propanoate ester (single bond).
- Molecular Formula: C₉H₁₁NO₂ (free base; MW: 165.19 g/mol).
- Key Differences : The absence of a double bond reduces conjugation and planarity. Free base form has lower solubility than hydrochloride salts.
- Applications : Intermediate in synthesizing more complex pyridine derivatives .
Physicochemical Properties and Bioactivity
Solubility and Stability
- Hydrochloride salts (e.g., Methyl 3-pyridin-4-ylprop-2-enoate hydrochloride) generally exhibit higher aqueous solubility than free bases due to ionic interactions. Dihydrochloride salts (e.g., CAS 1303889-60-2) further enhance solubility .
- The propenoate group’s double bond increases UV absorption, useful in analytical detection (e.g., HPLC) .
Melting Points and Thermal Stability
- Pyridine derivatives with hydrochloride salts often show elevated melting points (e.g., 268–287°C for compounds in ). Methyl 3-pyridin-4-ylprop-2-enoate hydrochloride likely follows this trend, though exact data are unavailable .
Pharmacological Potential
- Pyridine-based hydrochlorides are common in drug design (e.g., prilocaine hydrochloride in ) for local anesthesia.
Comparative Data Table
| Compound | Molecular Formula | MW (g/mol) | Key Features | Solubility |
|---|---|---|---|---|
| Methyl 3-pyridin-4-ylprop-2-enoate·HCl | C₉H₁₀ClNO₂ | ~199.6 | Conjugated double bond, hydrochloride | High (ionic) |
| Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate | C₁₀H₁₁NO₃ | 193.2 | Polar substituents, phenyl ring | Moderate |
| Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate·2HCl | C₁₀H₁₆Cl₂N₂O₂ | 291.16 | Dihydrochloride, methylene bridge | Very high |
| Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate·HCl | C₉H₁₂Cl₂N₂O₂ | 263.11 | Chloro substituent, ethyl ester | High |
| Methyl 3-(4-pyridyl)propanoate | C₉H₁₁NO₂ | 165.19 | Free base, single bond | Low |
Biological Activity
Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its unique structural features that confer distinct biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound is a derivative of pyridine and possesses an enone functional group, which is crucial for its biological interactions. The compound's molecular formula can be represented as CHClNO.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound acts as a ligand, modulating the activity of these targets, which can lead to various biological effects including enzyme inhibition and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing signaling pathways that are critical in disease mechanisms.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. For instance, it demonstrated in vitro activity against A549 lung cancer cells with an IC value of 40.89 μg/mL, indicating moderate potency against this cancer cell line .
2. Enzyme Interaction Studies
The compound is utilized in research focusing on enzyme interactions. It serves as a building block in synthesizing more complex organic molecules and studying metabolic pathways.
Case Studies
Several case studies have explored the biological effects of this compound:
Research Findings
Research has highlighted various aspects of the compound's biological activity:
- Pharmacokinetics : Studies suggest that this compound possesses a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, making it a suitable candidate for further drug development .
- Antioxidant Activity : In addition to anticancer effects, the compound also exhibited moderate antioxidant activity, which may contribute to its therapeutic potential .
Q & A
Q. What are the standard synthetic routes for Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride?
The synthesis typically involves a multi-step process starting from pyridine derivatives and α,β-unsaturated esters. Key steps include:
- Esterification : Reaction of 3-pyridin-4-ylprop-2-enoic acid with methanol under acidic catalysis.
- Salt Formation : Treatment with HCl to form the hydrochloride salt, enhancing solubility and stability. Critical parameters include temperature control (60–80°C for esterification), solvent selection (e.g., dry dichloromethane for anhydrous conditions), and purification via recrystallization or column chromatography .
Q. How is the compound structurally characterized?
Methodological approaches include:
- NMR Spectroscopy : - and -NMR to confirm the α,β-unsaturated ester moiety and pyridine ring substitution patterns.
- HPLC-MS : To assess purity (>95%) and molecular ion peaks.
- X-ray Crystallography : For definitive confirmation of stereochemistry and salt formation (e.g., HCl coordination to the pyridine nitrogen) .
Q. What solvents enhance the solubility of this compound for biological assays?
The hydrochloride salt form improves aqueous solubility. Recommended solvents include:
- Polar aprotic solvents : DMSO or DMF for stock solutions.
- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 for in vitro studies. Solubility profiles should be validated using UV-Vis spectroscopy at 254 nm .
Q. How is purity assessed during synthesis?
- TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane, 3:7).
- HPLC : C18 column with acetonitrile/water gradient (retention time: 8.2 ± 0.3 min).
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What are the key stability considerations for storage?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group.
- Light Sensitivity : Protect from UV exposure to avoid degradation of the α,β-unsaturated system. Stability should be verified via periodic HPLC analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., HSO vs. p-toluenesulfonic acid) to identify optimal parameters.
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., hydrolyzed carboxylic acid derivatives) and adjust reaction time or quenching methods .
Q. What strategies resolve contradictions in spectral data for structural elucidation?
- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for the enoate moiety.
- Isotopic Labeling : Synthesize -labeled pyridine derivatives to confirm nitrogen coordination in the hydrochloride salt .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Docking Studies : Use PyMOL or AutoDock to model interactions with nicotinic acetylcholine receptors (nAChRs) due to the pyridine moiety.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) at concentrations of 1–100 μM in HEPES buffer .
Q. What are the methodological challenges in scaling up synthesis for preclinical studies?
Q. How does the compound’s stability vary under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
